3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Description

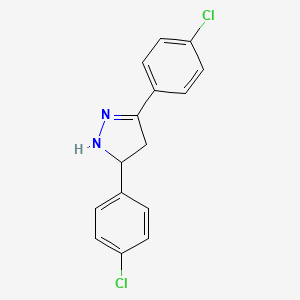

3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a five-membered dihydropyrazole ring substituted with two 4-chlorophenyl groups at positions 3 and 5. This compound is part of a broader class of 1,3,5-triarylpyrazolines, which are widely studied for their pharmacological and material science applications . The 4-chlorophenyl substituents contribute to its electron-withdrawing nature, influencing its electronic structure, solubility, and intermolecular interactions. Key properties include a molecular weight of 289.16 g/mol, a logP value of 5.05 (indicating high lipophilicity), and a polar surface area of 28.68 Ų . It has been investigated for nonlinear optical (NLO) properties due to its significant second-order hyperpolarizability (γ) , and derivatives of this compound demonstrate antitumor activity against HeLa cells .

Properties

IUPAC Name |

3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-8,14,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSCAYFAWNRMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406199 | |

| Record name | 1H-Pyrazole, 3,5-bis(4-chlorophenyl)-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50800-82-3 | |

| Record name | 1H-Pyrazole, 3,5-bis(4-chlorophenyl)-4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the pyrazole ring or the chlorophenyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl rings .

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context. For example, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazoline derivatives vary primarily in substituents on the aryl rings. Key structural analogs include:

- Crystal Packing : Chlorophenyl derivatives exhibit stronger π-π stacking and halogen bonding compared to methoxy or methyl analogs, as observed in crystallographic studies .

Pharmacological Activities

Antimicrobial and Analgesic Activity

- 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2f) : Exhibits moderate antimicrobial activity, attributed to methoxy groups enhancing membrane permeability .

- 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2e) : Shows superior analgesic activity (85% inhibition in writhing test) compared to the chlorophenyl analog, likely due to methyl groups improving bioavailability .

Antitumor Activity

- A derivative of this compound (Sample 5c) demonstrates IC₅₀ values of 12.3 µM against HeLa cells, comparable to bromophenyl analogs (IC₅₀ = 10.8 µM) . Chlorine’s electronegativity may enhance DNA intercalation or enzyme inhibition.

Nonlinear Optical (NLO) Properties

The target compound exhibits a third-order susceptibility (χ⁽³⁾) of 1.2 × 10⁻¹² esu, linked to its high second-order hyperpolarizability (γ = 4.8 × 10⁻³⁰ esu) . This outperforms unsubstituted pyrazolines, as chlorine’s electron-withdrawing effect enhances charge transfer efficiency.

Physicochemical Properties

- Lipophilicity : The logP of 5.05 for the chlorophenyl derivative is higher than methoxy (logP ≈ 3.8) or methyl (logP ≈ 4.2) analogs, favoring membrane penetration but limiting aqueous solubility .

- Thermal Stability : Bromophenyl analogs (e.g., 4-bromo derivatives) show higher melting points (>200°C) due to stronger intermolecular forces compared to chlorophenyl (~180°C) .

Biological Activity

3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by two chlorophenyl groups attached to the pyrazole ring, which significantly influences its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit considerable anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM , indicating strong anti-inflammatory potential compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| Dexamethasone | 76% | 1 |

| Compound A | 61% | 10 |

| Compound B | 85% | 10 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. In vitro studies have shown that similar pyrazole derivatives exhibit significant activity against pathogens such as E. coli and S. aureus. Notably, one derivative achieved an MIC value comparable to that of standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Drug |

|---|---|---|

| E. coli | 32 | Ampicillin |

| S. aureus | 16 | Methicillin |

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied. For example, compounds related to this compound have shown antiproliferative effects in prostate cancer cell lines (PC3), with IC50 values in the low micromolar range. These compounds were found to induce cell cycle arrest and apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 4.19 | Tubulin binding and microtubule depolymerization |

| A549 | 0.25 | Induction of apoptosis |

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

- Selvam et al. synthesized novel derivatives that exhibited high monoamine oxidase B (MAO-B) inhibitory activity alongside anti-inflammatory effects comparable to indomethacin .

- Burguete et al. reported on the synthesis of a series of diaryl pyrazoles with significant antibacterial activity against multiple strains, highlighting the importance of substituent groups in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 4,4′-dichlorochalcone derivatives with hydrazine hydrate. A standard protocol involves refluxing the chalcone precursor with excess hydrazine hydrate in formic acid (~8 hours), followed by cooling, precipitation in ice-cold water, and recrystallization from ethanol or DMF to obtain pure crystals . Derivatives can be synthesized by modifying the chalcone precursor with substituents (e.g., nitro, methoxy, or halogen groups) before cyclization.

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodological Answer :

- Spectroscopy : and NMR confirm proton and carbon environments; HRMS validates molecular mass. For example, the pyrazole ring protons appear as distinct doublets in NMR (~δ 3.0–5.0 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and dihedral angles (e.g., pyrazole ring puckering amplitude <0.1 Å). Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and R-factor <0.05 ensures accuracy .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., Hela, 5637, T24) at varying concentrations (1–100 μM) over 24–72 hours.

- Cell Cycle Analysis : Flow cytometry after propidium iodide staining to assess G1/S arrest (e.g., pyrazole-thiazole-coumarin hybrids showed 40% inhibition at 50 μM) .

- Enzyme Inhibition : Microplate assays targeting HSP90 or kinases, measuring IC values via fluorescence/quenching .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected dihedral angles between aromatic rings?

- Methodological Answer :

- Validation : Re-examine data collection parameters (e.g., crystal decay, temperature stability). Use twin refinement in SHELXL for twinned crystals .

- Comparative Analysis : Cross-check with analogous structures (e.g., 3,5-bis(4-fluorophenyl) derivatives show dihedral angles of 72.15° vs. 15.04° in hybrid thiazole derivatives) .

- Theoretical Modeling : Perform DFT calculations (B3LYP/6-31G**) to compare experimental vs. optimized geometries .

Q. What computational methods are suitable for analyzing noncovalent interactions in pyrazole derivatives?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify C–H···O/F and π–π interactions (e.g., 25% contribution from H···H contacts in coumarin hybrids) .

- NCIplot Index : Visualize weak interactions (van der Waals, steric effects) using reduced density gradient (RDG) isosurfaces .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict reactive sites (e.g., electron-deficient nitro groups enhance hydrogen bonding) .

Q. How to design experiments to assess structure-activity relationships (SAR) for anticancer activity?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at positions 1 and 3 (e.g., 4-chlorophenyl, p-tolyl) to modulate steric/electronic effects .

- Biological Screening : Test derivatives across multiple cell lines (IC determination) and compare with controls (e.g., cisplatin).

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like HSP90 or tubulin (grid box centered on ATP-binding sites) .

Q. What strategies optimize crystal growth for X-ray diffraction studies of pyrazole derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.